molecular formula C16H16Cl2N2O3S B12484728 N-(2,5-dichlorophenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide

N-(2,5-dichlorophenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide

Cat. No.: B12484728
M. Wt: 387.3 g/mol
InChI Key: XBUZUNQMXOJRRJ-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide is an organic compound with a complex structure, characterized by the presence of dichlorophenyl and ethylsulfonyl groups

Properties

Molecular Formula

C16H16Cl2N2O3S

Molecular Weight

387.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-4-[ethylsulfonyl(methyl)amino]benzamide

InChI

InChI=1S/C16H16Cl2N2O3S/c1-3-24(22,23)20(2)13-7-4-11(5-8-13)16(21)19-15-10-12(17)6-9-14(15)18/h4-10H,3H2,1-2H3,(H,19,21)

InChI Key

XBUZUNQMXOJRRJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide typically involves multiple steps, starting with the preparation of the dichlorophenyl intermediate The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,5-dichlorophenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dichlorophenyl)succinamic acid
  • N-(2,5-Dichlorophenyl)-2-(ethylamino)acetamide

Uniqueness

N-(2,5-dichlorophenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

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